molecular formula C6H12O4 B102858 2-Deoxy-L-fucose CAS No. 19165-06-1

2-Deoxy-L-fucose

Cat. No. B102858
CAS RN: 19165-06-1
M. Wt: 148.16 g/mol
InChI Key: JWFRNGYBHLBCMB-HCWXCVPCSA-N
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Description

2-Deoxy-2-fluoro-L-fucose is an L-fucose analog and a fucosylation inhibitor . It inhibits the de novo synthesis of GDP-fucose in mammalian cells . Fucosylation is a well-defined biomarker for progression in many human cancers, such as pancreatic and hepatocellular carcinoma .


Synthesis Analysis

The synthesis of 2-Deoxy-2-fluoro-L-fucose involves the inhibition of de novo synthesis of GDP-fucose in mammalian cells . It’s also reported that 2-Deoxy-2-fluoro-L-fucose inhibits the efficient production of short-chain fatty acids and is involved in cross-feeding microbial interactions .


Molecular Structure Analysis

The molecular formula of 2-Deoxy-2-fluoro-L-fucose is C6H11FO4 . Its average mass is 166.148 Da and its monoisotopic mass is 166.064133 Da .


Chemical Reactions Analysis

2-Deoxy-2-fluoro-L-fucose is a potent inhibitor of the plant cell elongation . After feeding plant seedlings with 2F-Fuc, this monosaccharide derivative is deacetylated and converted by the endogenous metabolic machinery into the corresponding nucleotide-sugar, which then efficiently inhibits Golgi-localized fucosyltransferases .


Physical And Chemical Properties Analysis

2-Deoxy-2-fluoro-L-fucose has a molecular formula of C6H11FO4 . Its average mass is 166.148 Da and its monoisotopic mass is 166.064133 Da .

Scientific Research Applications

Overview

L-Fucose, a natural deoxy hexose, has a variety of physiological effects and potential applications in the pharmaceutical, cosmetic, and food industries. Microbial synthesis via metabolic engineering is an efficient way to produce L-Fucose. Notably, a metabolically engineered Escherichia coli strain demonstrated high L-Fucose productivity with titers reaching up to 51.05 g/L in fed-batch cultivation. The synthesis was not significantly affected by lactose, and there was minimal residue of 2'-fucosyllactose throughout the cultivation processes, showing significant potential for industrial applications (Meng et al., 2023).

Biological Functions of Fucose in Mammals

Overview

Fucose is involved in various biological functions in mammals, including immunity and cancer. Fucose modifications have been implicated in developmental processes in mice and human disorders like leukocyte adhesion deficiency type II. The altered levels of fucosylated proteins serve as diagnostic tools for cancer. Furthermore, chemically modified fucose analogs can be used to alter fucose-dependent processes or as tools for understanding them (Schneider et al., 2017).

Engineering Escherichia coli for L-Fucose Production

Overview

The production of L-Fucose can be achieved by engineering Escherichia coli. Modifications to the strain genome allowed for efficient production of L-Fucose from 2′-fucosyllactose (2′-FL), demonstrating an efficient one-pot biosynthesis strategy. This makes large-scale industrial production of L-Fucose feasible, with a production of 16.7 g/L of L-Fucose in a fed-batch fermentation (Liu et al., 2019).

Fucose: Biosynthesis and Biological Function in Mammals

Overview

Fucose-containing glycans in mammals play crucial roles in various biological processes, including blood transfusion reactions, leukocyte-endothelial adhesion, and signaling by the Notch receptor family. Alterations in fucosylated oligosaccharides are observed in pathological processes like cancer and atherosclerosis. The deficiency of fucose leads to complex phenotypes in humans and mice, emphasizing the importance of fucosylated glycans and the biosynthetic processes leading to the formation of GDP-fucose (Becker & Lowe, 2003).

Mechanism of Action

2-Deoxy-2-fluoro-L-fucose inhibits the de novo synthesis of GDP-fucose in mammalian cells, acting as a fucosylation inhibitor . Fucosylation is a well-defined biomarker for progression in many human cancers .

Safety and Hazards

It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 2-Deoxy-L-fucose . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

A bacterial biosensor of fucose was validated with good sensitivity and precision . A biological method for quantifying fucose could be useful for nutraceutical and microbiological applications, as well as molecular diagnostics . The light-controlled release of 2-fluoro-l-fucose, an inhibitor of the root cell elongation, from a nitrobenzyl-caged derivative has also been studied .

properties

IUPAC Name

(3S,4R,5S)-3,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFRNGYBHLBCMB-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H](CC=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940809
Record name 2,6-Dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-L-fucose

CAS RN

19165-06-1
Record name 2-Deoxy-L-fucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-L-fucose
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2-Deoxy-L-fucose
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2-Deoxy-L-fucose
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2-Deoxy-L-fucose
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2-Deoxy-L-fucose
Reactant of Route 6
2-Deoxy-L-fucose

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